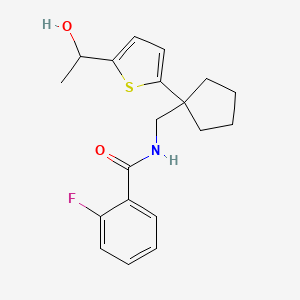

2-fluoro-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzamide

Description

2-fluoro-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzamide is a novel and complex heterocyclic compound.

Properties

IUPAC Name |

2-fluoro-N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FNO2S/c1-13(22)16-8-9-17(24-16)19(10-4-5-11-19)12-21-18(23)14-6-2-3-7-15(14)20/h2-3,6-9,13,22H,4-5,10-12H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXJOHFXLLBXOFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)C3=CC=CC=C3F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-fluoro-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzamide involves multiple steps. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group tolerant conditions . The reaction typically involves the use of palladium catalysts and boron reagents, which facilitate the coupling of the thiophene ring with the benzamide group . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of solvents to increase yield and purity.

Chemical Reactions Analysis

2-fluoro-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. .

Scientific Research Applications

2-fluoro-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

Industry: The compound can be used in the development of new materials and in various industrial processes

Mechanism of Action

The mechanism of action of 2-fluoro-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to particular receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

2-fluoro-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzamide can be compared with other similar compounds, such as:

Thiophene derivatives: These compounds share the thiophene ring structure and exhibit similar chemical properties.

Fluorinated benzamides: These compounds contain a fluorine atom and a benzamide group, making them structurally related.

Cyclopentyl derivatives: These compounds include the cyclopentyl ring, which is a common feature in various bioactive molecules. The uniqueness of this compound lies in its combination of these structural features, which confer specific chemical and biological properties

Biological Activity

The compound 2-fluoro-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzamide is a novel molecule that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes available research findings, focusing on its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a fluorine atom, a thiophene ring, and a cyclopentyl group. Its molecular formula can be represented as . The presence of the fluorine atom often enhances the lipophilicity and metabolic stability of the compound, which may contribute to its biological activity.

Research indicates that this compound may exert its effects through several mechanisms:

- Inhibition of Cell Proliferation : Preliminary studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has demonstrated significant cytotoxic activity against MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) cells with IC50 values ranging from 45 to 97 nM .

- Induction of Apoptosis : The compound appears to induce apoptosis in cancer cells, potentially through the activation of intrinsic pathways that lead to programmed cell death. This is crucial for its effectiveness in cancer therapy.

- Cell Cycle Arrest : Studies suggest that treatment with this compound results in significant alterations in cell cycle progression, particularly affecting the G2/M phase, which is critical for cell division .

In Vitro Studies

A series of in vitro experiments have been conducted to assess the biological activity of this compound. The following table summarizes key findings from these studies:

| Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 45 ± 1.6 | Inhibition of proliferation |

| HCT-116 | 6 ± 0.24 | Induction of apoptosis |

| HepG-2 | 48 ± 0.69 | Cell cycle arrest |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Breast Cancer Treatment : In a study involving MCF-7 cells, treatment with the compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anti-breast cancer agent .

- Colon Cancer Models : In HCT-116 models, administration of the compound led to significant tumor size reduction in vivo, suggesting effective anti-tumor properties .

- Combination Therapies : Research is ongoing into the effects of combining this compound with other chemotherapeutics to enhance efficacy and reduce resistance in cancer treatment protocols.

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies indicate that this compound exhibits favorable absorption characteristics and metabolic stability. Toxicity assessments are crucial for determining safe dosage levels; however, initial findings suggest relatively low cytotoxicity towards normal cells compared to cancerous cells .

Q & A

Basic: What are the standard synthetic routes for synthesizing 2-fluoro-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzamide and its analogs?

Methodological Answer:

The synthesis typically involves multi-step organic reactions, including:

- Cyclopentyl-thiophene intermediate formation : Reacting 5-(1-hydroxyethyl)thiophene-2-carbaldehyde with cyclopentylmethylamine under reductive amination conditions to form the cyclopentyl-thiophene core .

- Benzamide coupling : Using 2-fluorobenzoyl chloride or activated esters (e.g., HATU/DMAP) to acylate the amine group in a refluxing solvent (e.g., dichloromethane or THF) .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from methanol/water mixtures .

Basic: Which spectroscopic and crystallographic methods are employed to characterize this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR in deuterated solvents (e.g., DMSO-d6) to confirm substituent positions and stereochemistry .

- X-ray Crystallography : Single-crystal analysis to resolve bond lengths, angles, and molecular packing (e.g., disorder analysis at 150 K, as in fluorinated benzamide analogs) .

- High-Resolution Mass Spectrometry (HRMS) : ESI or MALDI-TOF for molecular weight validation .

Advanced: How can researchers optimize reaction conditions to enhance the yield of this benzamide derivative?

Methodological Answer:

- Catalyst Screening : Test coupling agents like EDC/HOBt versus HATU for acylation efficiency .

- Temperature Control : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) for intermediate solubility and byproduct suppression .

- In-line Analytics : Employ FTIR or Raman spectroscopy to monitor reaction progress in real time .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

- Standardized Assays : Replicate enzyme inhibition studies (e.g., acetyl-CoA carboxylase assays) using uniform protocols to minimize variability .

- Dose-Response Analysis : Compare IC values across multiple cell lines (e.g., cancer vs. normal) to assess selectivity .

- Structural-Activity Relationship (SAR) : Corrogate crystallography data (e.g., fluorine positioning ) with activity profiles to identify critical functional groups.

- Statistical Validation : Apply randomized block designs (e.g., split-split plots ) to account for environmental variables in in vivo studies.

Advanced: How can computational models predict the physicochemical properties of this compound?

Methodological Answer:

- Quantum Chemical Calculations : Use DFT (Density Functional Theory) to predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites .

- QSPR (Quantitative Structure-Property Relationship) : Train neural networks on datasets of fluorinated benzamides to forecast solubility, logP, and bioavailability .

- Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers to estimate membrane permeability .

Advanced: What in vitro assays are suitable for evaluating the antimicrobial potential of this compound?

Methodological Answer:

- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .

- Time-Kill Kinetics : Monitor bactericidal activity over 24 hours to distinguish static vs. cidal effects .

- Enzyme Inhibition : Target bacterial acetyltransferase (e.g., AcpS-PPTase) using colorimetric assays (e.g., malachite green phosphate detection) .

- Resistance Profiling : Compare efficacy against wild-type and multidrug-resistant bacterial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.